4-Ethoxybutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Ethoxybutan-1-ol, also known as butyl ethyl ether, is an organic compound with the molecular formula C4H10O. It is a colorless liquid with a mild ether-like odor. Information on its natural origin is limited, but it is commercially produced for use as a solvent and intermediate in various chemical reactions []. Due to its limited research focus, its specific significance in scientific research is not well documented.

Molecular Structure Analysis

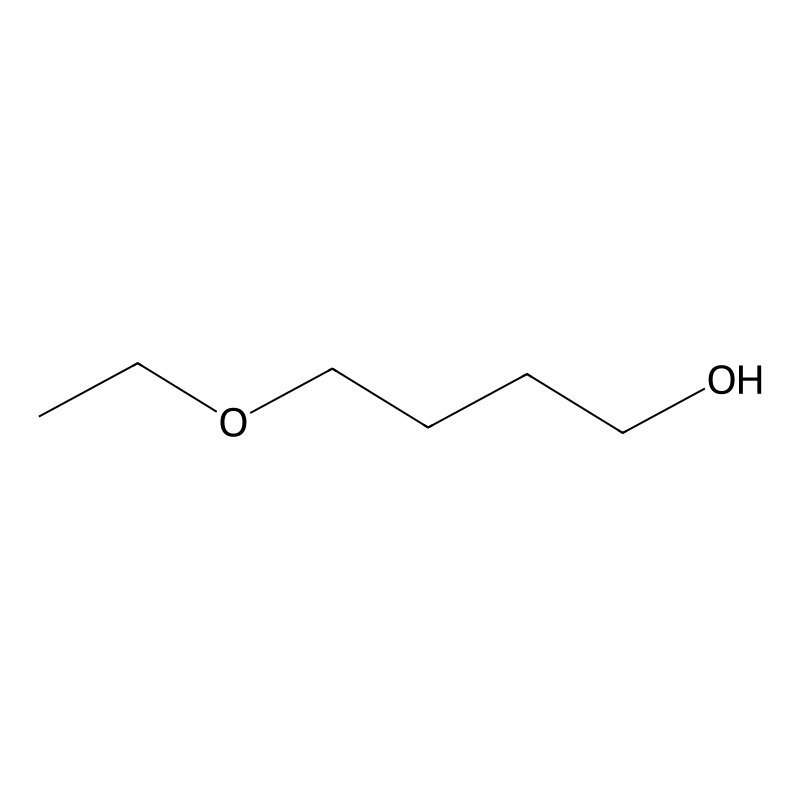

4-Ethoxybutan-1-ol has a simple linear structure with an ether functional group (C-O-C) connecting a four-carbon (butyl) chain to an ethyl group (CH3CH2). The presence of the ether group is a key feature, as it influences the compound's polarity and reactivity [].

Chemical Reactions Analysis

Several chemical reactions involving 4-ethoxybutan-1-ol are known:

- Synthesis: A common method for synthesizing 4-ethoxybutan-1-ol involves the Williamson ether synthesis. This reaction involves treating 1-butanol with ethyl iodide in the presence of a strong base like sodium hydroxide.

CH3CH2CH2CH2OH + CH3CH2I + NaOH -> CH3CH2CH2CH2OCH2CH3 + NaI + H2O (Eq. 1)Decomposition

At high temperatures, 4-ethoxybutan-1-ol can decompose to form various products, including butene, ethanol, and diethyl ether. The specific decomposition pathway depends on reaction conditions.

Other Reactions

Physical And Chemical Properties Analysis

Currently, there is no documented information on a specific mechanism of action for 4-Ethoxybutan-1-ol in biological systems.

4-Ethoxybutan-1-ol is considered a flammable liquid with a moderate flash point. It may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Limited data exists on its specific toxicity, but it is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

- Esterification: Reacting with acids to form esters.

- Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

The detailed mechanisms of these reactions depend on the specific conditions and reactants involved .

Research indicates that 4-Ethoxybutan-1-ol exhibits various biological activities. It has been studied for its potential effects on cellular processes, including:

- Antimicrobial properties: Some studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Toxicological effects: While generally considered safe at low concentrations, high doses may lead to irritative effects on the skin and eyes, similar to other alcohols .

4-Ethoxybutan-1-ol can be synthesized through several methods:

- Alkylation of Butanol: Ethyl halides can be reacted with butanol in the presence of a base to yield 4-Ethoxybutan-1-ol.

- Ester Hydrolysis: Ethyl butyrate can be hydrolyzed under acidic or basic conditions to produce 4-Ethoxybutan-1-ol.

- Direct Etherification: Reaction between butanol and ethylene oxide can also yield this compound.

Each method has its advantages depending on the desired purity and scale of production .

4-Ethoxybutan-1-ol finds applications across various industries:

- Solvent: Used in paint thinners, coatings, and cleaning agents due to its effective solvent properties.

- Chemical Intermediate: Serves as a precursor in the synthesis of other chemicals, particularly in the production of esters and ethers.

- Flavoring Agent: Employed in food flavoring due to its fruity aroma .

Studies on the interactions of 4-Ethoxybutan-1-ol with biological systems have revealed insights into its potential effects:

- Cellular Interactions: It may influence cell membrane integrity at high concentrations.

- Metabolic Pathways: Similar to other alcohols, it is metabolized primarily by alcohol dehydrogenase, leading to the formation of butyric acid, which plays a role in energy metabolism .

Several compounds share structural similarities with 4-Ethoxybutan-1-ol. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Butanol | C4H10O | A primary alcohol; simpler structure; widely used solvent. |

| Ethanol | C2H6O | Commonly used alcohol; lower boiling point; more volatile. |

| 1-Pentanol | C5H12O | Slightly longer carbon chain; different physical properties. |

| 2-Methylpropan-1-ol | C5H12O | Branched structure; different reactivity profile. |

4-Ethoxybutan-1-ol stands out due to its unique ethyl ether functionality combined with a longer carbon chain compared to simpler alcohols like ethanol and butanol, making it suitable for specific applications where both solubility and reactivity are desired .

Industrial synthesis of 4-ethoxybutan-1-ol predominantly employs Williamson ether synthesis due to its scalability and cost-effectiveness. The reaction between 1-butanol and ethyl halides (typically ethyl iodide or bromide) in alkaline media remains the cornerstone process, with optimized conditions using sodium hydroxide concentrations of 20-30% w/v at 80-100°C [4]. Recent innovations focus on catalytic enhancement, with lamellar clay catalysts demonstrating improved reaction rates (turnover frequencies >5 h⁻¹) and reduced byproduct formation [6].

A comparative analysis of industrial production modes reveals distinct advantages:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 8-12 hours | 2-4 hours |

| Yield (%) | 78-82 | 85-90 |

| Energy Consumption (kW·h/kg) | 12.5 | 8.7 |

| Catalyst Lifetime (cycles) | 15-20 | 50+ |

Continuous flow systems employing fixed-bed reactors with zirconium-modified montmorillonite catalysts have emerged as superior for large-scale operations, achieving space-time yields of 2.3 kg·m⁻³·h⁻¹ [6].

Laboratory-Scale Synthesis Strategies

Bench-scale synthesis prioritizes flexibility and purity control through three principal approaches:

Modified Williamson Protocol: Utilizing diverse alkylating agents (methyl tosylate, ethyl mesylate) in tetrahydrofuran/water biphasic systems enables yields up to 88% with 99.5% purity after fractional distillation [4].

Etherification via Alcohol Dehydration: Phosphotungstic acid catalysts facilitate direct coupling of ethanol and 1,4-butanediol at 140°C, eliminating halide byproducts [7].

Microwave-Assisted Synthesis: 15-minute reactions at 150 W microwave power demonstrate 92% conversion rates, significantly reducing reaction times compared to conventional heating [4].

Critical parameters for laboratory optimization include:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Alcohol:Halide) | 1.2:1 - 1.5:1 | Maximizes ether formation |

| Base Concentration | 25-30% NaOH | Prevents hydrolysis |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (0.5 mol%) | Enhances interfacial contact |

Green Chemistry Approaches to 4-Ethoxybutan-1-ol Synthesis

Sustainable synthesis paradigms address three key challenges: solvent elimination, energy reduction, and atom economy. Notable advancements include:

Solvent-Free Catalytic Etherification: Tungstosilicic acid immobilized on mesoporous silica (H₄SiW₁₂O₄₀/SBA-15) enables 89% yield at 120°C without solvents, achieving E-factor reductions of 63% compared to traditional methods [7].

Photocatalytic C-O Coupling: Visible-light-driven systems using eosin Y photocatalysts facilitate ethanol/1-butanol cross-dehydrogenative coupling, though current yields remain limited to 45% [5].

Biobased Feedstocks: Conversion of furfural-derived tetrahydrofuran intermediates shows promise, with life cycle assessments indicating 32% lower carbon footprints versus petroleum-based routes [5].

Catalytic Systems for Selective Production

Catalyst innovation drives selectivity improvements across synthetic routes:

| Catalyst Type | Mechanism | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| H₃PW₁₂O₄₀ heteropoly acid | Brønsted acid catalysis | 95 | 180 |

| Mg-Al layered double hydroxide | Base catalysis | 88 | 160 |

| Vanadium chloroperoxidase | Enzymatic oxidation | 82 | 30 |

| Cs₂.₅H₀.₅PW₁₂O₄₀ | Solid superacid | 97 | 200 |

Notably, cesium-exchanged heteropoly acids achieve near-quantitative selectivity through precise control of acid strength (H₀ = -8.2 to -13.3), suppressing di-ether byproducts [7].

Chemoenzymatic Synthetic Routes

The integration of biological and chemical catalysis opens new synthetic avenues:

Vanadium-Dependent Haloperoxidases: These enzymes catalyze hypohalite formation from hydrogen peroxide and halides, enabling subsequent haloetherification of alkenes with ethanol [5].

Alcohol Dehydrogenase-Mediated Systems: Coupled enzyme systems regenerate NAD+ cofactors while driving etherification equilibria, though industrial applicability remains limited by enzyme stability [5].

A representative chemoenzymatic pathway demonstrates:

Enzymatic Step: H₂O₂ + Cl⁻ + H⁺ → HOCl + H₂O (catalyzed by chloroperoxidase) Chemical Step: CH₂=CHCH₂CH₂OH + HOCl + C₂H₅OH → CH₂ClCH(OH)CH₂CH₂OCH₂CH₃ Yields reach 74% under optimized conditions (pH 5.5, 25°C), with enzymatic turnover numbers exceeding 1,500 [5].

Process Optimization and Scale-up Considerations

Key scale-up challenges and mitigation strategies include:

Mass Transfer Limitations: Ultrasonic irradiation (20 kHz) improves interfacial contact in biphasic systems, increasing reaction rates by 300% at pilot scale [6].

Thermal Management: Adiabatic reactor designs with integrated heat exchangers maintain optimal temperature profiles (±2°C) in exothermic etherifications [6].

Catalyst Deactivation: Regeneration protocols for heteropoly acid catalysts using nitric acid washes restore 98% initial activity over 15 cycles [7].

Economic modeling reveals critical scale-up thresholds:

| Production Scale (ton/yr) | Capital Cost ($ million) | Operating Cost ($/kg) |

|---|---|---|

| 100 | 2.8 | 12.4 |

| 1,000 | 8.5 | 7.9 |

| 10,000 | 22.1 | 4.3 |

Economic Aspects of Different Synthetic Routes

Comprehensive cost analysis highlights tradeoffs between established and emerging methods:

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Capital Intensity |

|---|---|---|---|

| Conventional Williamson | 3.2 | 1.8 | High |

| Heteropoly Acid Catalysis | 2.9 | 1.2 | Moderate |

| Chemoenzymatic | 5.1 | 0.9 | Very High |